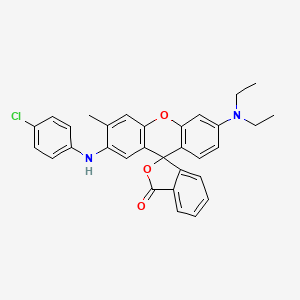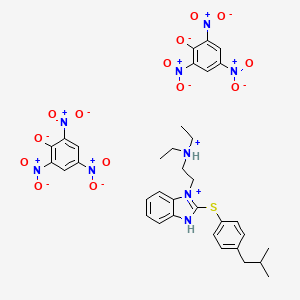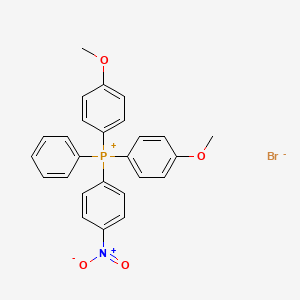![molecular formula C22H49NO7S B13765664 Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate CAS No. 56049-85-5](/img/no-structure.png)
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is a chemical compound with the molecular formula C22H49NO7S and a molecular weight of 471.692. It is known for its unique structure, which includes a long hydrophobic alkyl chain and a hydrophilic sulfate group. This dual nature makes it useful in various applications, particularly in surfactant and detergent formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate typically involves the reaction of hexadecanol with ethylene oxide to form 2-(2-hexadecoxyethoxy)ethanol. This intermediate is then reacted with ethylene oxide again to produce 2-[2-(2-hexadecoxyethoxy)ethoxy]ethanol. Finally, this compound is sulfated using sulfur trioxide or chlorosulfonic acid to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The sulfate group can be oxidized to form sulfonic acids.
Reduction: The sulfate group can be reduced to form alcohols.
Substitution: The hydrogen sulfate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate involves its ability to interact with both hydrophobic and hydrophilic molecules. The long alkyl chain interacts with hydrophobic molecules, while the sulfate group interacts with hydrophilic molecules. This dual interaction allows it to act as an effective surfactant, reducing surface tension and enhancing solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with a similar sulfate group but a shorter alkyl chain.
Cetyltrimethylammonium bromide: A surfactant with a quaternary ammonium group instead of a sulfate group.
Triton X-100: A nonionic surfactant with a similar hydrophobic-hydrophilic structure.
Uniqueness
Azane; 2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl hydrogen sulfate is unique due to its long alkyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain surfactants. This makes it particularly effective in applications requiring strong surfactant properties.
Propriétés
| 56049-85-5 | |
Formule moléculaire |
C22H49NO7S |
Poids moléculaire |
471.7 g/mol |
Nom IUPAC |
azanium;2-[2-(2-hexadecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/C22H46O7S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-17-18-27-19-20-28-21-22-29-30(23,24)25;/h2-22H2,1H3,(H,23,24,25);1H3 |
Clé InChI |
PHXSEUBFRVSZFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Propanediamine, N-[3-(pentadecyloxy)propyl]-](/img/structure/B13765597.png)






